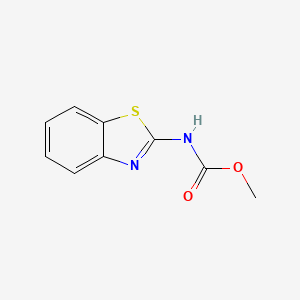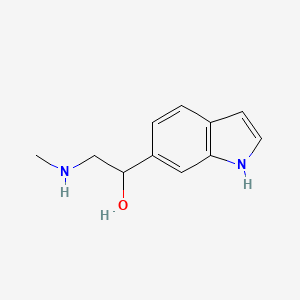
Benzosalicylanilide gamma-phenylbutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzosalicylanilide gamma-phenylbutyrate is a complex organic compound with the molecular formula C27H23NO3 and a molecular weight of 409.5 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a phenylcarbamoyl group and a phenylbutanoate ester. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzosalicylanilide gamma-phenylbutyrate typically involves multi-step organic reactions. One common method includes the formation of the naphthalene ring system followed by the introduction of the phenylcarbamoyl group through a carbamoylation reaction. The final step involves esterification with 4-phenylbutanoic acid under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzosalicylanilide gamma-phenylbutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Benzosalicylanilide gamma-phenylbutyrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzosalicylanilide gamma-phenylbutyrate involves its interaction with specific molecular targets. The phenylcarbamoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The naphthalene ring system may also play a role in binding to hydrophobic pockets within biological molecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Benzosalicylanilide gamma-phenylbutyrate: shares similarities with other naphthalene derivatives and phenylcarbamoyl compounds.
Naphthalene-2-carboxamide: Another compound with a naphthalene ring and a carbamoyl group.
Phenylbutanoic acid derivatives: Compounds with similar ester functional groups.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
96179-45-2 |
|---|---|
Fórmula molecular |
C27H23NO3 |
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
[3-(phenylcarbamoyl)naphthalen-2-yl] 4-phenylbutanoate |
InChI |
InChI=1S/C27H23NO3/c29-26(17-9-12-20-10-3-1-4-11-20)31-25-19-22-14-8-7-13-21(22)18-24(25)27(30)28-23-15-5-2-6-16-23/h1-8,10-11,13-16,18-19H,9,12,17H2,(H,28,30) |
Clave InChI |
GNYYFMKZROHXTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)OC2=CC3=CC=CC=C3C=C2C(=O)NC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CCCC(=O)OC2=CC3=CC=CC=C3C=C2C(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B1622403.png)



![[(1,3-Benzothiazol-2-ylmethyl)thio]acetic acid](/img/structure/B1622409.png)




![2-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B1622416.png)


